molecular formula C22H18Br2N2O5 B2960356 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione CAS No. 477889-01-3

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

Cat. No.: B2960356
CAS No.: 477889-01-3
M. Wt: 550.203
InChI Key: XVOSVKHIIZVQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a diazinane ring substituted with bromophenyl and oxoethyl groups, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the reaction of 4-bromoacetophenone with dimethyl malonate in the presence of a base to form an intermediate, which is then cyclized to produce the final diazinane derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The conditions often involve specific temperatures and solvents to optimize the reaction rates and yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation reactions can produce quinones.

Mechanism of Action

The mechanism by which 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The bromophenyl groups can interact with biological receptors, while the diazinane ring can participate in hydrogen bonding and other interactions that influence the compound’s activity . The pathways involved often include modulation of enzyme activities and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5,5-Bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione apart from similar compounds is its unique combination of bromophenyl and diazinane moieties, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5,5-bis[2-(4-bromophenyl)-2-oxoethyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Br2N2O5/c1-25-19(29)22(20(30)26(2)21(25)31,11-17(27)13-3-7-15(23)8-4-13)12-18(28)14-5-9-16(24)10-6-14/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOSVKHIIZVQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=O)N(C1=O)C)(CC(=O)C2=CC=C(C=C2)Br)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Br2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.